molecular formula C24H31N7O3 B2897107 8-(3-(4-(4-methoxyphenyl)piperazin-1-yl)propyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 923109-78-8

8-(3-(4-(4-methoxyphenyl)piperazin-1-yl)propyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B2897107
CAS No.: 923109-78-8
M. Wt: 465.558
InChI Key: AQNPDMLGWAINJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-(3-(4-(4-methoxyphenyl)piperazin-1-yl)propyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a useful research compound. Its molecular formula is C24H31N7O3 and its molecular weight is 465.558. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The compound’s primary targets appear to be acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) . These enzymes play a crucial role in the hydrolysis of acetylcholine, a neurotransmitter that is important for cognitive functions . Inhibition of these enzymes can increase acetylcholine levels, which is beneficial in conditions like Alzheimer’s disease where there is a deficiency of acetylcholine .

Mode of Action

The compound interacts with its targets (AChE and BChE) by inhibiting their activity . This inhibition is achieved through competitive inhibition, where the compound competes with acetylcholine for the active site of the enzyme . As a result, the hydrolysis of acetylcholine is reduced, leading to an increase in acetylcholine levels .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the cholinergic pathway . By inhibiting AChE and BChE, the compound prevents the breakdown of acetylcholine, leading to increased levels of this neurotransmitter . This can enhance cholinergic transmission, which is beneficial in conditions like Alzheimer’s disease where there is a decrease in cholinergic transmission .

Result of Action

The primary molecular effect of the compound’s action is the inhibition of AChE and BChE, leading to increased levels of acetylcholine . On a cellular level, this can enhance cholinergic transmission, improving cognitive functions . This makes the compound potentially useful in the treatment of conditions like Alzheimer’s disease .

Properties

IUPAC Name

6-[3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl]-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31N7O3/c1-17-16-31-20-21(26(2)24(33)27(3)22(20)32)25-23(31)30(17)11-5-10-28-12-14-29(15-13-28)18-6-8-19(34-4)9-7-18/h6-9,16H,5,10-15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQNPDMLGWAINJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C3=C(N=C2N1CCCN4CCN(CC4)C5=CC=C(C=C5)OC)N(C(=O)N(C3=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.